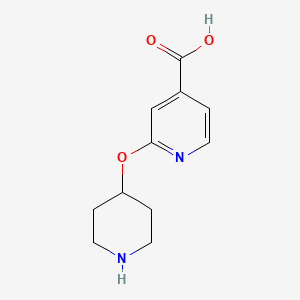

2-(Piperidin-4-yloxy)isonicotinic acid

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry protocols for naming complex heterocyclic compounds containing multiple functional groups and ring systems. According to computational descriptors, the International Union of Pure and Applied Chemistry name for this compound is designated as 2-piperidin-4-yloxypyridine-4-carboxylic acid, which accurately reflects the structural arrangement of constituent molecular components. The nomenclature system prioritizes the pyridine ring as the primary structural framework, with the carboxylic acid functional group positioned at the 4-position, corresponding to the isonicotinic acid designation.

The compound's Chemical Abstracts Service registry number 1086379-88-5 provides unique identification within chemical databases and literature systems. Alternative systematic designations include 2-(piperidin-4-yloxy)pyridine-4-carboxylic acid and 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)-, demonstrating the flexibility inherent in systematic naming conventions while maintaining structural accuracy. The Simplified Molecular Input Line Entry System notation C1CNCCC1OC2=NC=CC(=C2)C(=O)O provides a standardized linear representation that facilitates computational analysis and database searching.

Molecular descriptors further characterize this compound through its International Chemical Identifier string InChI=1S/C11H14N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1,6-7,9,12H,2-5H2,(H,14,15), which encodes complete structural information including connectivity, stereochemistry, and tautomeric forms. The corresponding International Chemical Identifier Key GQIROGXKABDVPK-UHFFFAOYSA-N serves as a hashed version providing rapid database lookup capabilities while maintaining structural uniqueness.

Historical Context in Heterocyclic Chemistry

The development of this compound occurs within the broader historical framework of heterocyclic chemistry, which emerged as a distinct discipline during the early nineteenth century. Historical documentation indicates that heterocyclic chemistry originated during the 1800s when organic chemistry underwent substantial development, with Brugnatelli separating alloxan from uric acid in 1818, marking one of the earliest documented heterocyclic compound isolations. This foundational work established precedents for systematic investigation of nitrogen-containing ring systems that would eventually encompass compounds like this compound.

The progression of pyridine chemistry, which forms the structural foundation for isonicotinic acid derivatives, began with Thomas Anderson's isolation of pyridine from animal bone oil in 1849. Anderson's characterization of pyridine as a highly water-soluble liquid with distinctive properties established fundamental understanding of pyridine reactivity patterns that would prove essential for subsequent derivative development. The systematic synthesis of pyridine derivatives gained momentum in 1881 when Arthur Rudolf Hantzsch described the first major synthetic methodology for pyridine construction, providing synthetic pathways that would eventually enable complex derivative preparation including piperidine-substituted variants.

Industrial-scale pyridine production developments in the early twentieth century facilitated access to pyridinecarboxylic acid precursors necessary for advanced derivative synthesis. The Chichibabin pyridine synthesis, introduced in 1924, revolutionized pyridine production through cost-effective methodologies based on readily available reagents. These synthetic advances created technological foundations enabling systematic investigation of pyridinecarboxylic acid derivatives, ultimately supporting development of complex substituted compounds like this compound.

Contemporary research indicates that heterocyclic compounds constitute approximately fifty percent of all known chemical compounds, with nitrogen-containing heterocycles representing particularly significant pharmaceutical applications. The United States Food and Drug Administration has approved numerous drugs containing nitrogen heterocycles, demonstrating the continued relevance of historical heterocyclic chemistry developments in modern therapeutic applications. This historical trajectory establishes this compound as part of a continuing evolution in heterocyclic chemistry that spans over two centuries of systematic development.

Positional Isomerism in Pyridinecarboxylic Acid Derivatives

Positional isomerism in pyridinecarboxylic acid derivatives represents a fundamental aspect of structural chemistry that directly influences the properties and applications of compounds like this compound. The parent compound isonicotinic acid, or pyridine-4-carboxylic acid, belongs to a family of three constitutional isomers that differ in carboxylic acid substitution position on the pyridine ring. These isomers include picolinic acid with carboxyl substitution at the 2-position, nicotinic acid with substitution at the 3-position, and isonicotinic acid with substitution at the 4-position.

The positional arrangement significantly impacts molecular properties, with each isomer exhibiting distinct physical and chemical characteristics despite identical molecular formulas. Picolinic acid functions as a bidentate chelating agent for various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum, demonstrating unique coordination chemistry properties. Nicotinic acid, commonly known as niacin, serves as an essential human nutrient and vitamin precursor, illustrating how positional changes dramatically alter biological activity. Isonicotinic acid provides the structural foundation for important pharmaceutical derivatives including isoniazid, highlighting the therapeutic relevance of the 4-carboxyl substitution pattern.

| Compound Name | Systematic Name | Carboxyl Position | Molecular Formula | Biological Significance |

|---|---|---|---|---|

| Picolinic Acid | Pyridine-2-carboxylic acid | 2-position | C₆H₅NO₂ | Metal chelation, tryptophan metabolism |

| Nicotinic Acid | Pyridine-3-carboxylic acid | 3-position | C₆H₅NO₂ | Vitamin B₃, lipid metabolism |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4-position | C₆H₅NO₂ | Pharmaceutical precursor |

The substitution of piperidine moieties onto these carboxylic acid frameworks creates additional structural complexity that further modulates compound properties. In this compound, the piperidine ring attachment occurs through an oxygen linkage at the 2-position of the isonicotinic acid framework, creating a unique substitution pattern that combines the 4-carboxyl positioning with 2-ether substitution. This specific arrangement influences molecular conformation, electronic distribution, and potential intermolecular interactions in ways that distinguish it from alternative positional isomers.

Computational analysis reveals that this compound exhibits predicted physical properties including boiling point 469.2±45.0 degrees Celsius and density 1.250±0.06 grams per cubic centimeter, with predicted acid dissociation constant value of 9.66±0.10. These calculated parameters reflect the combined influence of both positional isomerism and substituent effects, demonstrating how structural modifications create compounds with distinctive characteristics suitable for specific applications in synthetic chemistry and pharmaceutical development.

Properties

IUPAC Name |

2-piperidin-4-yloxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1,6-7,9,12H,2-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIROGXKABDVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901238447 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-88-5 | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Activation of the isonicotinic acid or its derivatives (e.g., esters or acid chlorides) at the 2-position to enable nucleophilic substitution.

- Introduction of the piperidin-4-yloxy group via nucleophilic substitution or coupling reactions.

- Purification steps such as column chromatography to isolate the target compound.

A prototypical synthetic route reported involves the following steps:

Starting Material Preparation:

Isonicotinic acid derivatives such as 2-hydroxynicotinic acid or ethyl 2-hydroxynicotinate are prepared or purchased.Activation of the Hydroxyl Group:

The hydroxyl group at the 2-position is converted into a better leaving group or activated intermediate (e.g., via thionyl chloride treatment to form acid chlorides or via coupling agents).Nucleophilic Substitution with Piperidine:

Piperidin-4-ol or piperidine derivatives are reacted with the activated intermediate under controlled temperature (e.g., 60 °C) to form the ether linkage, yielding this compound or its esters.Workup and Purification:

The reaction mixture is extracted with organic solvents (ethyl acetate), washed with water and brine, dried over anhydrous salts (Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the pure compound as a solid.Deprotection (if necessary):

If protective groups such as Boc are used on the piperidine nitrogen, acidic treatment (e.g., trifluoroacetic acid in dichloromethane) is applied to remove them.

Representative Experimental Details

Based on a detailed synthetic example from the Royal Society of Chemistry supporting information:

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| Activation | 2-hydroxynicotinic acid dissolved in thionyl chloride, heated at 90 °C for 1 hour | Formation of acid chloride intermediate |

| Coupling | Addition of piperidin-4-ol, stirring at 60 °C for 1 hour | Formation of this compound ester |

| Workup | Extraction with ethyl acetate, washing with water and brine, drying over MgSO4 | Removal of impurities |

| Purification | Silica gel column chromatography | Obtained off-white solid, yield ~22-86% depending on conditions |

| Characterization | LC-MS purity >95%, NMR confirms structure | High purity suitable for further studies |

Alternative Synthetic Routes

Use of Coupling Agents:

Carbodiimides such as EDCI combined with additives like HOBt facilitate amide or ester bond formation in related compounds, potentially adaptable for ether formation under mild conditions.Reduction of Piperidin-4-ones:

A novel method for preparing piperidin-4-ones, which are precursors to piperidin-4-ol derivatives, involves selective reduction of tetrahydropyridinylidene salts. This approach enables the introduction of substituents on the piperidine ring before coupling with isonicotinic acid derivatives.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 2-hydroxynicotinic acid or ethyl 2-hydroxynicotinate |

| Activation Reagent | Thionyl chloride (SOCl2) |

| Nucleophile | Piperidin-4-ol or piperidine derivatives |

| Reaction Temperature | 60 - 90 °C |

| Solvent | Anhydrous acetonitrile, ethyl acetate |

| Workup | Washing with water, brine; drying over MgSO4 or Na2SO4 |

| Purification Method | Silica gel column chromatography |

| Yield Range | 22% to 86% depending on scale and conditions |

| Purity (LC-MS) | >95% |

| Characterization Techniques | 1H-NMR, LC-MS, melting point |

Research Findings and Considerations

Yield Optimization:

Yields vary significantly (22% to 86%) based on reaction time, temperature, and purification rigor. Optimizing the equivalents of reagents and reaction time can improve yield.Purity and Structural Confirmation:

Analytical techniques such as LC-MS and 1H-NMR are essential for confirming the identity and purity of the compound. Typical NMR signals include characteristic aromatic protons of the pyridine ring and signals corresponding to the piperidine moiety.Functional Group Compatibility:

The synthetic route preserves the carboxylic acid functionality, which is critical for biological activity, while allowing modification at the 2-position.Scalability: The described methods are amenable to scale-up with careful control of reaction parameters and purification steps.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-yloxy)isonicotinic acid has been investigated for its potential as a drug candidate in various therapeutic areas, including:

- Anticancer Research: The compound has been noted for its potential to act as an inhibitor in cancer pathways. For instance, it has been associated with inhibiting PRMT5, an enzyme implicated in several types of cancer, including leukemia .

- Neuroscience: The compound's ability to modulate neurotransmitter systems makes it relevant in studying neurological disorders. Its interaction with nicotinic receptors could lead to developments in treatments for conditions such as Alzheimer's disease.

Biochemical Studies

The compound’s interactions at the molecular level have led to significant insights into biochemical pathways:

- Enzyme Interactions: It has been shown to bind with various enzymes, influencing their activity and potentially altering signal transduction pathways.

- Cellular Effects: Research indicates that it can modulate cellular processes such as proliferation and apoptosis through its effects on gene expression and metabolic pathways.

Pharmacological Investigations

Pharmacokinetic studies are crucial for understanding the compound's behavior within biological systems:

- Bioavailability and Distribution: Investigations into how this compound is absorbed, distributed, metabolized, and excreted can inform its efficacy as a therapeutic agent.

- Toxicology Studies: Understanding the safety profile of this compound is essential for any future clinical applications.

Case Studies

Several case studies have emerged focusing on the applications of this compound:

- Inhibition of PRMT5 Activity:

- Neuroprotective Effects:

- Research involving animal models suggested that the compound may offer neuroprotective effects by modulating cholinergic signaling pathways.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives of isonicotinic acid, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Solubility and Reactivity :

- The piperidin-4-yloxy group introduces a bulky, nitrogen-containing heterocycle, likely enhancing solubility in polar solvents compared to the acetylphenyl derivative .

- 2-(Pyrrolidin-1-yl)isonicotinic acid sesquihydrate exhibits improved aqueous solubility due to its hydrate form, which may favor pharmaceutical formulations .

Biological Relevance :

- The parent compound, isonicotinic acid, is metabolized by microorganisms via hydroxylation at the 2-position to form 2-hydroxyisonicotinic acid, a pathway critical for its role in antitubercular drugs like isoniazid .

- Substituted derivatives, such as This compound , may modulate metabolic stability or target affinity due to steric and electronic effects of the piperidine moiety .

Biological Activity

2-(Piperidin-4-yloxy)isonicotinic acid is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with various enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a piperidine ring attached to isonicotinic acid. The synthesis typically involves the reaction of isonicotinic acid with 4-hydroxypiperidine, often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) in organic solvents like dichloromethane. Optimization of reaction conditions can enhance yield and efficiency.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its ability to interact with various enzymes and proteins involved in cellular processes. Notably, it has shown potential in:

- Modulating Enzyme Activity : The compound can influence the activity of nicotinamide adenine dinucleotide phosphate oxidase and several cytochrome P450 enzymes, which are crucial for cellular metabolism and redox reactions.

- Antimicrobial Properties : Its structural similarity to isoniazid suggests potential efficacy in inhibiting mycolic acid synthesis in Mycobacterium tuberculosis, indicating its possible use as an antimicrobial agent.

- Cytotoxic Effects : Related compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

The mechanism by which this compound exerts its effects involves several pathways:

- Enzyme Interaction : The compound binds to specific enzymes, altering their conformation and function. This interaction can lead to downstream effects on metabolic pathways and cell signaling.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

Study 1: Anticancer Activity

A study investigated the cytotoxic effects of piperidone derivatives on various human cancer cell lines. The findings indicated that these compounds induced apoptosis through the intrinsic pathway, characterized by increased ROS levels and activation of caspases . Although this compound was not the primary focus, its structural analogs exhibited similar mechanisms, suggesting potential applicability in cancer treatment.

Study 2: Antimicrobial Efficacy

Research into isonicotinic acid derivatives has highlighted their effectiveness against Mycobacterium tuberculosis. The inhibition of InhA, an enzyme critical for fatty acid synthesis in mycobacteria, was identified as a key target for drug discovery efforts involving compounds like this compound .

Comparative Analysis

The following table summarizes the biological activities and notable uses of structurally related compounds:

| Compound Name | Structural Features | Notable Uses |

|---|---|---|

| Isoniazid | Contains a hydrazide functional group | Tuberculosis treatment |

| Nicotinic Acid | Pyridine ring with a carboxylic acid group | Nicotine receptor agonist |

| 4-Hydroxypiperidine | Piperidine ring with hydroxyl group | Precursor for various syntheses |

| 2-(Piperidin-4-yloxy)nicotinic acid | Ether linkage with nitrogen at different position | Potentially similar biological activity |

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2-(Piperidin-4-yloxy)isonicotinic acid?

Methodological Answer:

- Synthesis : Utilize nucleophilic substitution reactions between isonicotinic acid derivatives and piperidin-4-ol, followed by purification via column chromatography (e.g., silica gel or Sephadex LH-20) .

- Characterization : Confirm structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, employ HPLC with UV detection at 254 nm .

- Reporting Standards : Document synthesis steps, reaction conditions (temperature, solvent, catalyst), and spectral data in alignment with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Q. How can researchers determine the physicochemical properties of this compound?

Methodological Answer:

- Solubility and Stability : Conduct pH-dependent solubility studies in aqueous buffers (pH 1–12) and monitor stability via UV-Vis spectroscopy over 24–72 hours .

- Sorption Behavior : Use sulfonic acid cation exchangers (e.g., CU-2-8) to study interactions in aqueous solutions. Analyze equilibrium constants for ion exchange (range: 3.3–4.4) and ligand sorption (195–330 dm³/mol) using FTIR spectroscopy and titration .

- Thermal Properties : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) in a well-ventilated, locked area .

- Exposure Mitigation : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via approved waste facilities .

- Emergency Response : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water for 15 minutes. Consult poison control or medical professionals immediately .

Advanced Research Questions

How can the PICOT framework be applied to formulate research questions for studying this compound?

Methodological Answer:

- PICOT Components :

- P (Population) : Bacterial strains (e.g., Mycobacterium tuberculosis) or enzyme targets (e.g., InhA).

- I (Intervention) : Administration of this compound at varying concentrations.

- C (Comparison) : Existing inhibitors (e.g., isoniazid) or control groups.

- O (Outcome) : Minimum inhibitory concentration (MIC), binding affinity (Kd), or pharmacokinetic parameters.

- T (Time) : Duration of exposure (e.g., 24–72 hours for antimicrobial assays).

- Implementation : Use PICOT to structure systematic reviews or clinical inquiries, prioritizing peer-reviewed databases (e.g., PubMed, Scopus) for evidence synthesis .

Q. What computational strategies are effective for predicting the biological activity and pharmacokinetics of this compound?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., enoyl-ACP reductase (InhA)). Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .

- ADMET Prediction : Employ software such as SwissADME or ProTox-II to estimate oral bioavailability, hepatotoxicity, and blood-brain barrier permeability .

- Data Interpretation : Compare in silico results with experimental MIC values (e.g., 0.22–63.49 µM for isonicotinic acid derivatives) to identify structure-activity relationships .

Q. How should researchers address contradictions in experimental data, such as variable MIC values across bacterial strains?

Methodological Answer:

- Replication : Repeat assays in triplicate under standardized conditions (e.g., broth microdilution for MIC determination) .

- Error Analysis : Quantify technical variability (e.g., pipetting errors) and biological variability (e.g., strain heterogeneity) using statistical tools (ANOVA, t-tests).

- Mechanistic Studies : Combine phenotypic assays (e.g., growth inhibition) with target-specific assays (e.g., enzyme inhibition kinetics) to resolve discrepancies. For example, correlate MIC shifts with InhA binding affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.